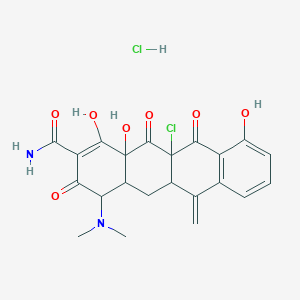![molecular formula C13H8Cl3N B11951493 2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a double bond between a nitrogen atom and a carbon atom, with the nitrogen atom bonded to two different chlorinated phenyl groups. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,5-dichloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of N-(4-chlorophenyl)-N-(2,5-dichlorophenyl)amine.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: N-(4-chlorophenyl)-N-(2,5-dichlorophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)-N-(2,5-dichlorophenyl)amine: A reduced form of the compound with an amine group instead of an imine group.
2,5-Dichloroaniline: A precursor used in the synthesis of the compound.
4-Chlorobenzaldehyde: Another precursor used in the synthesis.
Uniqueness
N-[(E)-(4-chlorophenyl)methylidene]-N-(2,5-dichlorophenyl)amine is unique due to its specific imine structure, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C13H8Cl3N |
|---|---|
分子量 |
284.6 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-N-(2,5-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-3-1-9(2-4-10)8-17-13-7-11(15)5-6-12(13)16/h1-8H |
InChIキー |
YZFGXPUMGSPLLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=C(C=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)

![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)
![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)


